esculentosideD

Description

EsculentosideD (商陆皂苷丁) is a triterpenoid saponin derived from plants in the genus Phytolacca, notably Phytolacca esculenta. It is widely utilized as a high-purity reference standard (HPLC ≥98%) in biochemical and pharmacological research, particularly in assays involving matrix metalloproteinases (MMPs) . This compound is part of the esculentoside series (A–E), which shares structural similarities but exhibits distinct biological activities. Its primary application includes serving as a critical component in ELISA kits for detecting rat MMP-3, highlighting its role in inflammation and tissue remodeling studies .

Properties

IUPAC Name |

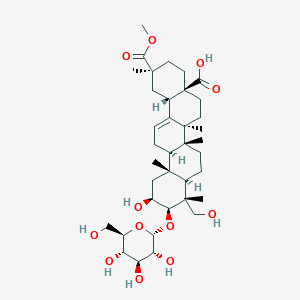

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFISPWADYJIW-OUYKRPPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esculentoside D typically involves the extraction and isolation from the roots of Phytolacca acinosa Roxb. The process includes several steps:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Isolation: The extract is subjected to chromatographic techniques, such as column chromatography, to isolate esculentoside D.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure esculentoside D.

Industrial Production Methods

Industrial production of esculentoside D involves large-scale extraction and purification processes. The roots of Phytolacca acinosa Roxb are harvested, dried, and processed in bulk. Solvent extraction is performed in large extraction tanks, followed by chromatographic separation and purification using industrial-scale HPLC systems. The final product is then dried and packaged for use in research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Esculentoside D undergoes various chemical reactions, including:

Oxidation: Esculentoside D can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in esculentoside D.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Esculentoside D has shown significant antiproliferative effects against various cancer cell lines. Notably, studies indicate that EsD can induce cell cycle arrest and apoptosis in colorectal cancer cells.

- Mechanism of Action : EsD appears to inhibit the IL-6/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival. In vitro studies demonstrated that EsD treatment resulted in a dose-dependent decrease in cell viability and colony formation in colorectal cancer cell lines such as HT-29 and HCT-116 .

| Cell Line | IC50 (μM) | Effect on Colony Formation |

|---|---|---|

| HT-29 | 16 | 59% inhibition at 24 μM |

| HCT-116 | 24 | Significant reduction |

Hepatoprotective Effects

Research has also identified the hepatoprotective properties of EsD. It has been shown to reduce liver fibrosis and cirrhosis by inhibiting collagen production in hepatic tissues.

- Clinical Relevance : In animal models, EsD significantly decreased liver injury markers (AST and ALT) and improved histopathological outcomes following CCl4-induced liver damage . This suggests its potential as a therapeutic agent for liver diseases.

| Parameter | Control Group | EsD Treated Group |

|---|---|---|

| AST (U/L) | 150 | 80 |

| ALT (U/L) | 120 | 60 |

Anti-inflammatory Properties

Esculentoside D has demonstrated anti-inflammatory effects through modulation of the NF-κB signaling pathway. This property can be particularly beneficial in conditions characterized by chronic inflammation, such as ulcerative colitis (UC).

- Study Findings : In animal models of UC, EsD treatment resulted in reduced levels of pro-inflammatory cytokines like TNF-α and IL-6, indicating its potential for managing inflammatory bowel diseases .

| Cytokine Level (pg/mL) | Control Group | EsD Treated Group |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Study on Colorectal Cancer

A recent study evaluated the effects of EsD on human colorectal cancer cells. The results indicated a significant reduction in cell proliferation and migration after treatment with EsD, supporting its potential as a lead compound for colorectal cancer therapy .

Study on Liver Injury

In another study focusing on acute liver injury induced by CCl4, EsD was found to mitigate liver damage effectively. The study provided evidence that EsD could be developed into a therapeutic agent for patients suffering from liver diseases .

Study on Ulcerative Colitis

Research investigating the effects of EsD on ulcerative colitis revealed promising results, with significant reductions in inflammation markers and improvements in clinical symptoms . This positions EsD as a candidate for further investigation in inflammatory bowel disease therapies.

Mechanism of Action

Esculentoside D exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.

Anti-oxidative: Reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

Anti-apoptotic: Prevents cell apoptosis by regulating the expression of apoptosis-related proteins such as Bcl-2, Bax, and caspase-3.

Comparison with Similar Compounds

Structural Analogues: EsculentosideA–E

The esculentoside series (A–E) comprises structurally related triterpenoid saponins. While all share a common aglycone backbone, differences in glycosylation patterns and side-chain modifications contribute to varied bioactivities. For instance:

- EsculentosideA : Used in human MMP-2 assays, indicating specificity for gelatinase A .

- EsculentosideB : Applied in human MMP-3 detection, suggesting a role in stromal enzyme regulation .

- EsculentosideC : Employed in mouse MMP-3 kits, reflecting species-specific activity .

- EsculentosideD : Targets rat MMP-3, emphasizing its utility in rodent models of disease .

- EsculentosideE: Limited data available, but structurally analogous to other esculentoside derivatives .

Functional Differences

Key Findings :

- All esculentosides maintain ≥98% HPLC purity, ensuring reliability as analytical standards .

- Species specificity (human, mouse, rat) is a critical differentiator, likely due to structural variations affecting molecular interactions .

- This compound’s role in rat models positions it as vital for translational research in inflammatory diseases .

Research Limitations and Gaps

- Structural Data : Evidence lacks detailed NMR or crystallographic data to correlate structure-activity relationships .

- Mechanistic Studies : Pharmacokinetic and toxicity profiles of this compound remain underexplored compared to its analogues.

- EsculentosideE : Requires further characterization to define its biological niche .

Biological Activity

Esculentoside D (EsD) is a saponin derived from the roots of Phytolacca esculenta, a plant known for its various medicinal properties. This article explores the biological activities of EsD, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Esculentoside D is structurally related to other esculentosides, sharing a common glycosidic backbone that contributes to its biological activity. Its chemical formula and molecular weight are critical for understanding its pharmacokinetics and dynamics.

Anticancer Effects

Research has demonstrated that esculentosides, including EsD, exhibit significant anticancer properties. In studies involving colorectal cancer cells, esculentoside A (EsA), closely related to EsD, has shown the ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase. The IC50 values for EsA ranged from 16 to 24 μM across different colorectal cancer cell lines, indicating a potent dose-dependent effect .

Table 1: Anticancer Activity of Esculentosides

| Cell Line | IC50 (μM) | Effect on Colony Formation | Migration Reduction (%) |

|---|---|---|---|

| HT-29 | 16 | 59% inhibition | 45% |

| HCT-116 | 20 | Not specified | Not specified |

| SW620 | 24 | Not specified | Not specified |

Anti-inflammatory Effects

Esculentoside D has been implicated in modulating inflammatory responses. Studies indicate that esculentosides can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in various inflammatory diseases . This anti-inflammatory action suggests potential applications in treating conditions like lupus nephritis and other autoimmune disorders.

The biological activities of esculentosides are mediated through several mechanisms:

- Cell Cycle Regulation : Esculentosides induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.

- Cytokine Modulation : They inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Apoptosis Induction : Esculentosides promote apoptosis in cancer cells by upregulating pro-apoptotic markers like caspase-3 while downregulating anti-apoptotic factors .

Colorectal Cancer

A recent study evaluated the effects of esculentoside A on human colorectal cancer cells (HT-29). The results showed significant inhibition of cell growth and migration, with a marked decrease in colony formation capabilities. These findings underscore the potential of esculentoside compounds as therapeutic agents in oncology .

Lupus Nephritis

In a model using BXSB mice, esculentoside A administration resulted in improved renal function and reduced proteinuria. The study highlighted its role in modulating immune responses and promoting apoptosis in renal cells, suggesting its therapeutic potential for lupus nephritis .

Q & A

Q. What criteria should peer reviewers prioritize in this compound studies?

- Methodological Answer : Evaluate hypothesis clarity, methodological rigor (e.g., blinding, randomization), and statistical power (≥80%). Flag unvalidated commercial assays or insufficient characterization (e.g., missing HR-MS data). Cross-check literature citations for relevance and recency (≤5 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.